N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a morpholine ring attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and morpholine.
Acylation Reaction: The 2,3-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3-dichlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(2,3-dichlorophenyl)-2-chloroacetamide is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the acylation and nucleophilic substitution reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2,3-dichlorophenyl)-2-(pyrrolidin-4-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(12(9)14)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBZLMCARLWAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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